molecular formula C22H29ClN2O B2488247 cis-N-[3-methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride CAS No. 79278-68-5

cis-N-[3-methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride

Cat. No. B2488247
CAS RN: 79278-68-5
M. Wt: 372.94
InChI Key: MSAFCEWTMBDBFQ-GHTZIAJQSA-N
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Description

This compound is a fentanyl analogue, which is a class of synthetic opioids . Fentanyl analogues are used in medicine for their potent analgesic properties and have also been sold as designer drugs . The compound is structurally similar to known opioids .


Molecular Structure Analysis

The molecular formula of this compound is C22H28N2O • HCl . It’s part of the fentanyl family, which are known for their structural variations . These variations can lead to profound pharmacological differences between these drugs, especially with respect to potency and efficacy .


Physical And Chemical Properties Analysis

The compound is a crystalline solid with a molecular weight of 372.9 .

Scientific Research Applications

Chemistry and Pharmacology of Similar Compounds

Chemical Properties and Synthesis :

  • Arylcycloalkylamines, including phenyl piperidines and piperazines, are critical pharmacophoric groups in several antipsychotic agents. These groups, through their arylalkyl substituents, can enhance the potency and selectivity of binding affinity at D2-like receptors. The synthesis and evaluation of these compounds reveal the importance of composite structures for selectivity and potency at these receptors (Sikazwe et al., 2009).

Pharmacological Applications :

  • Research on similar compounds, such as ohmefentanyl (a potent opioid analgesic), explores the chemistry and pharmacology of the 4-anilidopiperidine class. This review highlights the unique activity of ohmefentanyl stereoisomers, focusing on their in vitro and in vivo biological properties. The stereoisomers are used as molecular probes for investigating opioid receptor-mediated phenomena, offering insights into ligand-receptor interaction dynamics (Brine et al., 1997).

Potential Therapeutic Applications :

  • The biochemistry of platinum coordination complexes, represented by cis-dichlorodiammineplatinum II (cis-DDP), indicates their potential for interactions with other therapeutic modalities, including irradiation. This suggests a rationale for combining such complexes with radiotherapy in cancer treatment, highlighting the potential for enhanced cell kill beyond additive effects (Douple & Richmond, 1979).

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the search results, it’s known that opioids like this compound work by binding to opioid receptors in the brain, which are involved in the perception of pain .

Safety and Hazards

This compound is intended for research and forensic applications . It’s considered hazardous until further information becomes available . It should not be ingested, inhaled, or come into contact with eyes, skin, or clothing .

properties

IUPAC Name

N-[(3S,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O.ClH/c1-3-22(25)24(20-12-8-5-9-13-20)21-14-15-23(16-18(21)2)17-19-10-6-4-7-11-19;/h4-13,18,21H,3,14-17H2,1-2H3;1H/t18-,21+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCCVDBJSUYJDN-OZYANKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CCN(CC1C)CC2=CC=CC=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N([C@@H]1CCN(C[C@@H]1C)CC2=CC=CC=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201037107
Record name rel-N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201037107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-N-[3-methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride

CAS RN

79278-68-5
Record name rel-N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201037107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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